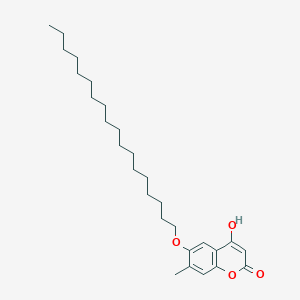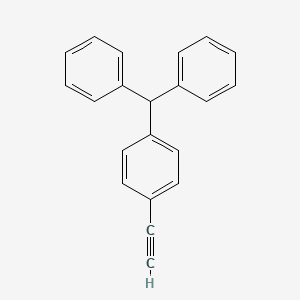
Dibutyl N-(3-hydroxypropyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl N-(3-hydroxypropyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibutyl ester group and a 3-hydroxypropyl substituent on the nitrogen atom of the aspartate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl N-(3-hydroxypropyl)-L-aspartate typically involves the esterification of L-aspartic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibutyl ester is then reacted with 3-hydroxypropylamine to introduce the 3-hydroxypropyl group on the nitrogen atom. The reaction conditions for this step include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors equipped with reflux condensers and stirring mechanisms. The product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl N-(3-hydroxypropyl)-L-aspartate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are the substituted derivatives, such as alkyl halides.
Applications De Recherche Scientifique
Dibutyl N-(3-hydroxypropyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Dibutyl N-(3-hydroxypropyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-hydroxypropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing the active aspartate moiety, which can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl L-aspartate: Lacks the 3-hydroxypropyl group, making it less versatile in certain reactions.
Dibutyl N-(2-hydroxyethyl)-L-aspartate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group, leading to different reactivity and applications.
Uniqueness
Dibutyl N-(3-hydroxypropyl)-L-aspartate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the hydroxyl group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
184426-44-6 |
|---|---|
Formule moléculaire |
C15H29NO5 |
Poids moléculaire |
303.39 g/mol |
Nom IUPAC |
dibutyl (2S)-2-(3-hydroxypropylamino)butanedioate |
InChI |
InChI=1S/C15H29NO5/c1-3-5-10-20-14(18)12-13(16-8-7-9-17)15(19)21-11-6-4-2/h13,16-17H,3-12H2,1-2H3/t13-/m0/s1 |
Clé InChI |
MRPLKZDJEWZJJP-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCOC(=O)C[C@@H](C(=O)OCCCC)NCCCO |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




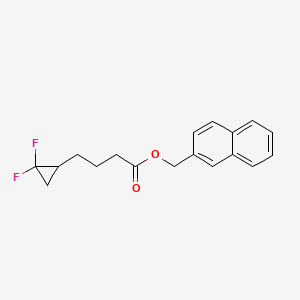

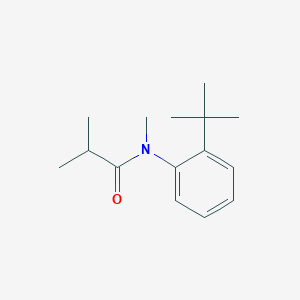
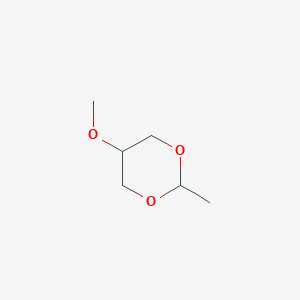
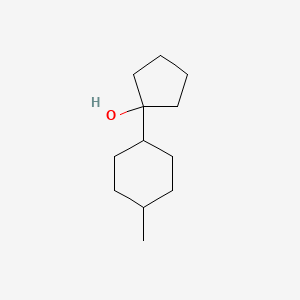
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
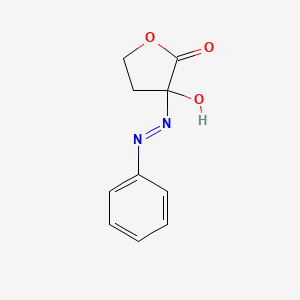
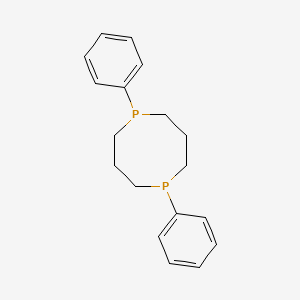
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
